

Synthesis and Characterization of 2-Amino-4-hydroxy-6-methylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-hydroxy-6-methylpyrimidine

Cat. No.: B160893

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of **2-Amino-4-hydroxy-6-methylpyrimidine**, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the experimental protocol for its preparation, along with a thorough analysis of its physicochemical properties through various spectroscopic and analytical techniques.

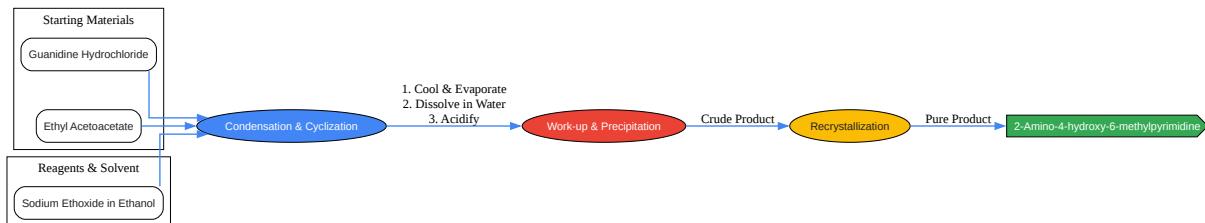
Synthesis

The most common and efficient method for the synthesis of **2-Amino-4-hydroxy-6-methylpyrimidine** is the condensation reaction between ethyl acetoacetate and guanidine hydrochloride. This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide, which facilitates the cyclization to form the pyrimidine ring.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar pyrimidine derivatives.^{[1][2][3]}

Materials:


- Guanidine hydrochloride

- Ethyl acetoacetate
- Sodium metal
- Absolute ethanol
- Glacial acetic acid
- Deionized water

Procedure:

- Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
- Reaction Mixture: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1 equivalent) and stir until it dissolves.
- Addition of Ethyl Acetoacetate: Slowly add ethyl acetoacetate (1 equivalent) to the reaction mixture.
- Reflux: Heat the reaction mixture to reflux for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
- Precipitation: Dissolve the resulting solid residue in a minimum amount of cold deionized water. Acidify the solution with glacial acetic acid to a pH of approximately 6-7 to precipitate the crude product.
- Purification: Collect the precipitate by vacuum filtration and wash with cold deionized water. The crude product can be further purified by recrystallization from hot water or an ethanol/water mixture.[4][5]

Synthesis Workflow

[Click to download full resolution via product page](#)

A schematic representation of the synthesis workflow for **2-Amino-4-hydroxy-6-methylpyrimidine**.

Characterization

The synthesized **2-Amino-4-hydroxy-6-methylpyrimidine** was characterized using various analytical techniques to confirm its structure and purity.

Physicochemical Properties

Property	Observation
Appearance	White to off-white crystalline powder
Molecular Formula	C ₅ H ₇ N ₃ O
Molecular Weight	125.13 g/mol
Melting Point	>300 °C (decomposes)
Solubility	Soluble in DMSO, sparingly soluble in hot water and ethanol.[6]

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **2-Amino-4-hydroxy-6-methylpyrimidine**.

Table 1: ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.5 - 11.5	br s	1H	-OH
~6.5 - 7.0	br s	2H	-NH ₂
~5.5 - 5.8	s	1H	Pyrimidine H-5
~2.1 - 2.3	s	3H	-CH ₃

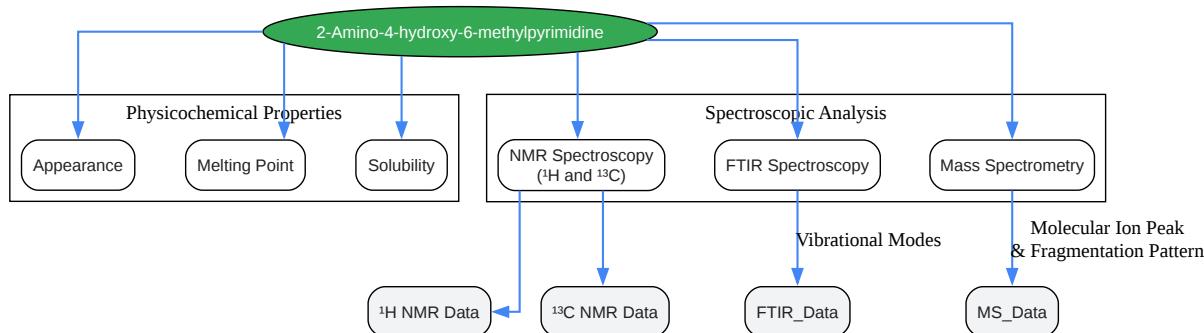
Solvent: DMSO-d₆.

The chemical shifts for the -OH and -NH₂ protons are broad and can be exchangeable with D₂O.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Table 2: ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~170	C-4 (C=O)
~162	C-2 (C-NH ₂)
~158	C-6 (C-CH ₃)
~98	C-5
~23	-CH ₃

Solvent: DMSO-d₆.[\[11\]](#)[\[12\]](#)


Table 3: FTIR Spectral Data

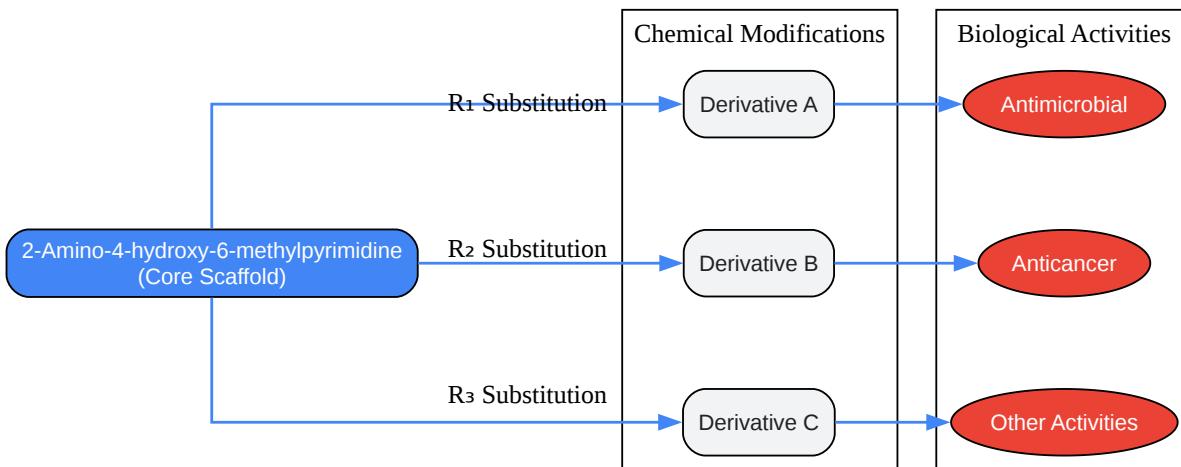
Wavenumber (cm ⁻¹)	Assignment
3400 - 3100	N-H and O-H stretching
~3000 - 2850	C-H stretching (methyl)
~1660	C=O stretching (Amide I)
~1600	N-H bending / C=N stretching
~1550	C=C stretching
Sample prepared as a KBr pellet. [13] [14] [15]	

Table 4: Mass Spectrometry Data

m/z Value	Interpretation
125	[M] ⁺
110	[M-NH] ⁺
82	[M-HNCO] ⁺
Method: Electron Ionization (EI). [14] [16]	

Characterization Workflow

[Click to download full resolution via product page](#)


A logical diagram illustrating the characterization techniques employed.

Biological Activity Context

While **2-Amino-4-hydroxy-6-methylpyrimidine** itself is a foundational heterocyclic structure, its derivatives have been the subject of significant research in drug discovery. Various modifications to the core pyrimidine scaffold have led to the development of compounds with a wide range of biological activities.

Structure-Activity Relationship (SAR) Overview

The 2-amino group, the 4-hydroxy group, and the 6-methyl group on the pyrimidine ring serve as key points for chemical modification. The introduction of different substituents at these positions can modulate the compound's pharmacokinetic and pharmacodynamic properties, leading to enhanced biological activity. For instance, derivatives of this scaffold have been reported to exhibit antimicrobial and anticancer properties.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

[Click to download full resolution via product page](#)

A conceptual diagram of the structure-activity relationship for derivatives of **2-Amino-4-hydroxy-6-methylpyrimidine**.

Conclusion

This technical guide has outlined a reliable method for the synthesis of **2-Amino-4-hydroxy-6-methylpyrimidine** and provided a comprehensive summary of its characterization data. The detailed experimental protocol and tabulated spectroscopic information serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The foundational nature of this pyrimidine scaffold suggests its potential as a versatile building block for the synthesis of novel bioactive molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. 2-Amino-4-hydroxy-6-methylpyrimidine | CAS:3977-29-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. scienceopen.com [scienceopen.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. mason.gmu.edu [mason.gmu.edu]
- 10. thieme-connect.de [thieme-connect.de]
- 11. researchgate.net [researchgate.net]
- 12. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum [chemicalbook.com]
- 13. rsc.org [rsc.org]
- 14. 2-Amino-4-hydroxy-6-methylpyrimidine [webbook.nist.gov]
- 15. impactfactor.org [impactfactor.org]
- 16. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis and Characterization of 2-Amino-4-hydroxy-6-methylpyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b160893#synthesis-and-characterization-of-2-amino-4-hydroxy-6-methylpyrimidine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com